molecular formula C31H30Cl2N8O4 B11693366 ethyl 4-({6-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate

ethyl 4-({6-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate

Cat. No.: B11693366
M. Wt: 649.5 g/mol
InChI Key: ICPFGIXFTWXPRZ-KVAAJVFYSA-N
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Description

ETHYL 4-({6-[(2E)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)BENZOATE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({6-[(2E)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these steps include hydrazine derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({6-[(2E)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-({6-[(2E)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

ETHYL 4-({6-[(2E)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)BENZOATE can be compared with similar compounds such as:

    2,4-Dichlorophenyl derivatives: Known for their biological activity.

    Oxadiazole derivatives: Explored for their antimicrobial and anticancer properties.

    Benzamide derivatives: Investigated for their therapeutic potential.

This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H30Cl2N8O4

Molecular Weight

649.5 g/mol

IUPAC Name

ethyl 4-[[5-[(2E)-2-[[2-[(2,4-dichlorophenyl)methoxy]-4-(diethylamino)phenyl]methylidene]hydrazinyl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]benzoate

InChI

InChI=1S/C31H30Cl2N8O4/c1-4-41(5-2)24-14-10-20(26(16-24)44-18-21-7-11-22(32)15-25(21)33)17-34-38-28-27(36-29-30(37-28)40-45-39-29)35-23-12-8-19(9-13-23)31(42)43-6-3/h7-17H,4-6,18H2,1-3H3,(H,35,36,39)(H,37,38,40)/b34-17+

InChI Key

ICPFGIXFTWXPRZ-KVAAJVFYSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)C(=O)OCC)OCC5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)C(=O)OCC)OCC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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